

2-Ethylhexyl diphenyl phosphate synthesis and characterization

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Compound of Interest

Compound Name: 2-Ethylhexyl diphenyl phosphate

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An In-depth Technical Guide to the Synthesis and Characterization of **2-Ethylhexyl diphenyl phosphate**

Introduction

2-Ethylhexyl diphenyl phosphate (EHDPP), also known as octicizer, is an organophosphate compound with the chemical formula C20H27O4P.[1] It is a colorless to pale yellow, transparent oily liquid with low volatility and good thermal stability.[1] EHDPP serves a dual role as a high-performance flame retardant and a plasticizer, particularly in polyvinyl chloride (PVC) formulations.[1][2] Its wide liquid range also makes it suitable for use in hydraulic fluids.[2] This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Ethylhexyl diphenyl phosphate**, intended for researchers, scientists, and professionals in drug development and material science.

Physicochemical Properties

EHDPP exhibits a unique hydrophobic-lipophilic balance due to its molecular structure, which consists of two phenyl groups and one 2-ethylhexyl group attached to a phosphate core.[1] This structure imparts excellent chemical stability under high-temperature and high-shear conditions.[1]



Property	Value	Reference
Molecular Formula	C20H27O4P	[1]
Molecular Weight	362.40 g/mol	[3][4]
Appearance	Colorless to pale yellow liquid	[1][5]
CAS Number	1241-94-7	[4]
Density	~1.08 - 1.09 g/cm³ at 25°C	[1][3]
Boiling Point	>300°C (375°C reported)	[1][3]
Melting Point	-30°C	[3]
Flash Point	224°C (Open cup)	[3][4]
Water Solubility	Very low (e.g., 1.9 mg/L)	[1][6]
Vapor Pressure	6.2 x 10 ⁻⁴ Pa at 25°C	[6]
log Kow	5.73	[3]

Synthesis of 2-Ethylhexyl diphenyl phosphate

The industrial synthesis of EHDPP is primarily achieved through a few key routes. The most common methods involve the phosphorylation of the corresponding alcohols.

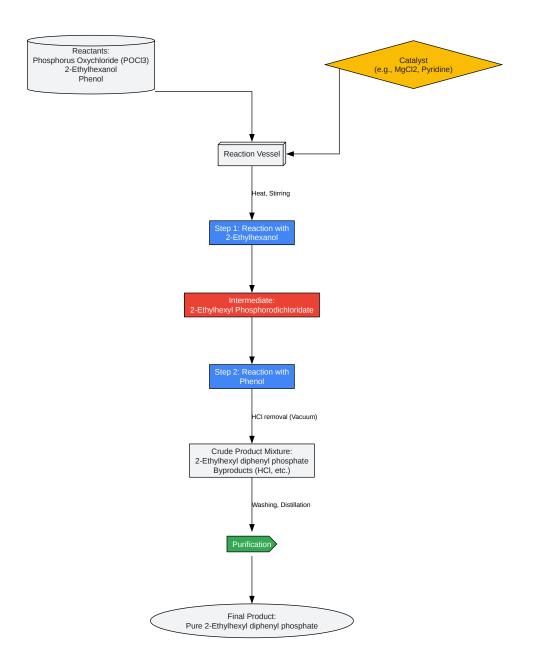
Synthesis Pathways

- Phosphorus Oxychloride Route: This is a widely used industrial method. It can be performed as a one-pot, two-step reaction or a stepwise process. One common approach involves the sequential reaction of phosphorus oxychloride (POCl₃) with 2-ethylhexanol and then phenol in the presence of a catalyst.[1][7] Another variation reacts POCl₃ first with 2-ethylhexanol to form 2-ethylhexyl phosphoryl dichloride, which is then reacted with sodium phenate.[7]
- Transesterification Route: This process uses triphenyl phosphate as a starting material, which is transesterified with 2-ethylhexanol.[8]
- Chlorophosphate Route: This method involves the reaction of 2-ethylhexanol with a mixture of phenyl dichlorophosphate and diphenyl chlorophosphate.[8] This route is advantageous as



it allows for direct utilization of common industrial intermediates.

The synthesis workflow diagram below illustrates the common phosphorus oxychloride route.



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Caption: Synthesis workflow for 2-Ethylhexyl diphenyl phosphate.

Experimental Protocol: Synthesis from Diphenyl Chlorophosphate

This protocol is based on a common industrial method adapted for a laboratory scale.[8]

Materials:

- Diphenyl chlorophosphate (DPCP)
- 2-Ethylhexanol
- Magnesium chloride (MgCl₂, catalyst)
- Nitrogen gas supply
- Vacuum source
- Reaction flask with overhead stirrer, condenser, dropping funnel, and thermometer

Procedure:

- Setup: Assemble the reaction flask under a nitrogen atmosphere. Charge the flask with diphenyl chlorophosphate and a catalytic amount of magnesium chloride (e.g., ~0.1 wt%).
- Heating: Heat the mixture to the reaction temperature, typically around 120°C.
- Reactant Addition: Begin the subsurface addition of 2-ethylhexanol via the dropping funnel.
 The addition should be controlled to manage the reaction exotherm and the evolution of hydrogen chloride (HCl) gas.
- Reaction & HCl Removal: Maintain the reaction temperature and apply a vacuum (e.g., 50-150 Torr) to efficiently remove the HCl byproduct, which drives the reaction to completion and minimizes side reactions.[8] The reaction is typically continued for 5-7 hours.[8]
- Monitoring: The reaction progress can be monitored by techniques such as Gas
 Chromatography (GC) to observe the consumption of starting materials and the formation of



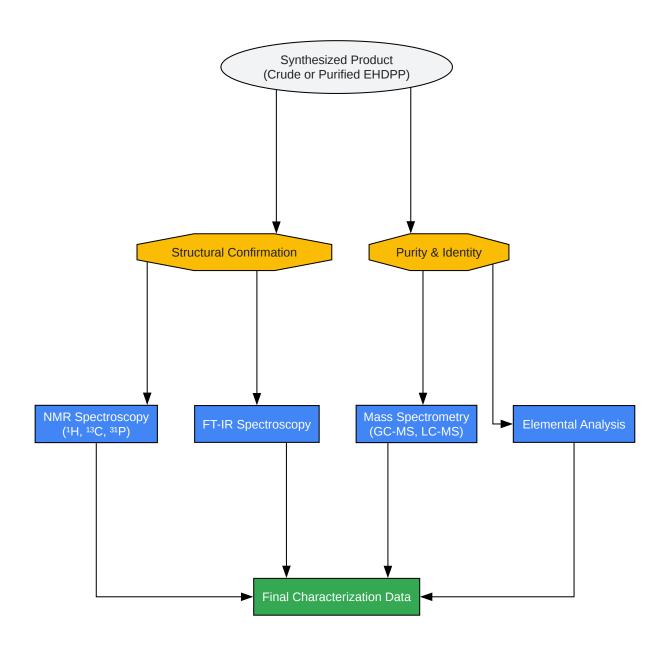
the product.

Workup and Purification: After the reaction is complete, cool the mixture. The crude product
is typically washed with a dilute aqueous base (e.g., sodium carbonate solution) to neutralize
any remaining acidic components, followed by washing with water. The organic layer is then
dried, and the final product is purified by vacuum distillation to remove unreacted starting
materials and other impurities.

Characterization of 2-Ethylhexyl diphenyl phosphate

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized EHDPP.





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Caption: Workflow for the characterization of EHDPP.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR is a powerful tool for elucidating the molecular structure. ¹H, ¹³C, and ³¹P NMR are all valuable.

¹H NMR Data:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.15 - 7.35	m	10H	Aromatic protons (2 x C ₆ H ₅)
~4.10 - 4.25	m	2H	-O-CH ₂ -
~1.60 - 1.75	m	1H	-CH(CH ₂ CH ₃)-
~1.25 - 1.45	m	8H	-(CH2)4-
~0.85 - 0.95	t	6H	2 x -CH₃

Note: Data is typical for a spectrum recorded in CDCl₃.[9]

³¹P NMR Data: The ³¹P NMR spectrum of EHDPP is expected to show a single resonance in the characteristic region for phosphate esters. The chemical shift provides information about the electronic environment of the phosphorus atom.

Chemical Shift (ppm)	Assignment
~ -10 to -15	P=O

Note: This is an estimated range based on similar diphenyl phosphate compounds.[10]

Experimental Protocol (General NMR):

- Sample Preparation: Dissolve a small amount of the purified EHDPP sample (5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.



- Data Acquisition: Acquire the ¹H, ¹³C, and ³¹P NMR spectra using standard pulse programs.
- Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the peaks in the ¹H spectrum and assign the chemical shifts based on the known structure of EHDPP.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Key FT-IR Absorptions:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3060	C-H stretch	Aromatic
~2960, 2870	C-H stretch	Aliphatic (CH3, CH2)
~1590, 1490	C=C stretch	Aromatic Ring
~1280 - 1300	P=O stretch	Phosphoryl
~1180	P-O-C stretch	Aryl-phosphate
~1010	P-O-C stretch	Alkyl-phosphate
~950	O-P-O stretch	Phosphate

Note: These are characteristic peak regions.[11][12][13]

Experimental Protocol (General FT-IR):

- Sample Preparation: As EHDPP is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.
- Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).



- Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.
- Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in EHDPP.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound. It is often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Mass Spectrometry Data:

m/z	Interpretation
362	[M]+, Molecular ion
251	[M - C ₈ H ₁₅] ⁺ , Loss of the 2-ethylhexyl side chain
250	[Diphenyl phosphate]+

Note: Data from GC-MS analysis.[3] LC-MS analysis often shows the protonated molecule [M+H]⁺ at m/z 363 or other adducts like [M+Na]⁺ at m/z 385.[3][14][15]

Experimental Protocol (General GC-MS):

- Sample Preparation: Prepare a dilute solution of the EHDPP sample in a volatile organic solvent (e.g., hexane or ethyl acetate).
- Injection: Inject a small volume (e.g., 1 μL) of the solution into the GC inlet. The sample is vaporized and carried onto the analytical column by a carrier gas (e.g., Helium).
- Separation: The components of the sample are separated on the GC column based on their boiling points and interaction with the stationary phase.
- Ionization and Detection: As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting ions are



separated by their mass-to-charge ratio and detected.

 Analysis: Analyze the resulting mass spectrum of the peak corresponding to EHDPP to identify the molecular ion and characteristic fragment ions.

Conclusion

The synthesis of **2-Ethylhexyl diphenyl phosphate** can be accomplished through several industrial routes, with the reaction of phosphorus oxychloride with the corresponding alcohols being a prevalent method. A robust suite of analytical techniques, including NMR, FT-IR, and mass spectrometry, is essential for the unambiguous characterization and purity assessment of the final product. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important flame retardant and plasticizer.

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